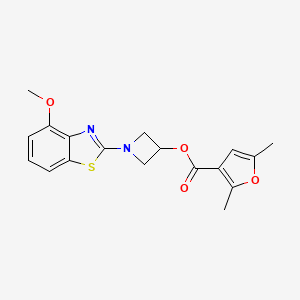
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a complex organic compound that integrates multiple functional groups, including a benzothiazole ring, an azetidine ring, and a furan ring
Preparation Methods
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the furan carboxylate group.
Benzothiazole Ring Synthesis: The benzothiazole ring can be synthesized through various methods, including the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors under controlled conditions.
Furan Carboxylate Attachment: The final step involves the esterification of the furan ring with the benzothiazole-azetidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects . The azetidine ring may enhance the compound’s binding affinity and specificity, while the furan carboxylate group can modulate its solubility and stability .
Comparison with Similar Compounds
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds like 2-(4-methoxyphenyl)benzothiazole exhibit similar biological activities but may differ in their potency and specificity.
Azetidine Derivatives: Azetidine-2-carboxylic acid derivatives are known for their antimicrobial properties but may have different pharmacokinetic profiles.
Furan Carboxylate Derivatives: Compounds like 2,5-dimethylfuran-3-carboxylic acid have applications in material science but may lack the biological activity of the target compound.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit a wide range of activities .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-7-13(11(2)23-10)17(21)24-12-8-20(9-12)18-19-16-14(22-3)5-4-6-15(16)25-18/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSAPSMMUHVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2547752.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
![2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2547755.png)
![5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2547756.png)
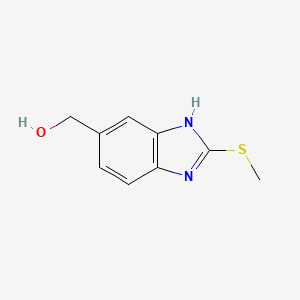
![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)
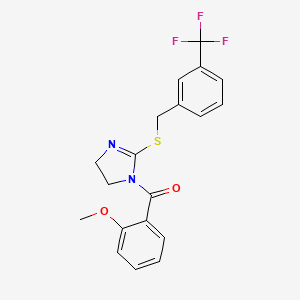
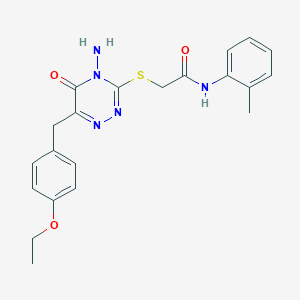
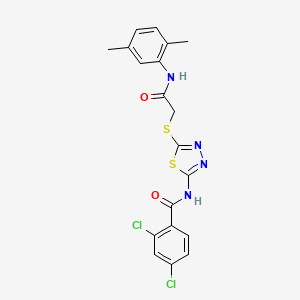
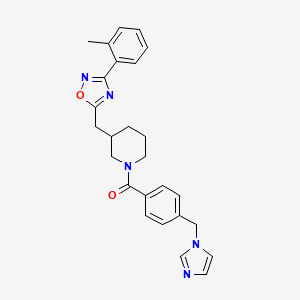
![4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2547769.png)
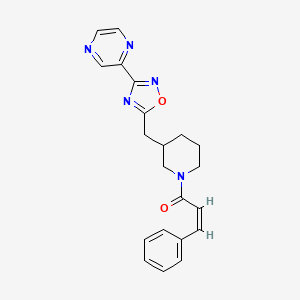
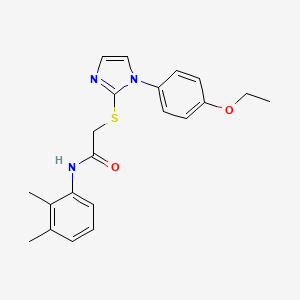
![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
